
Dhx9-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dhx9-IN-3 is a small molecule inhibitor targeting the DEAH-box helicase 9 (DHX9), an ATP-independent RNA helicase. DHX9 plays a crucial role in various cellular processes, including replication, transcription, translation, RNA splicing, and RNA processing. Overexpression of DHX9 has been observed in multiple cancer types, making it an attractive target for oncology drug discovery .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dhx9-IN-3 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic strategies for similar compounds often involve:
Formation of Core Structure: This step typically involves the construction of the core heterocyclic structure through cyclization reactions.
Functional Group Modifications: Introduction of various functional groups to enhance the compound’s activity and selectivity.
Purification: The final product is purified using techniques such as column chromatography and recrystallization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and scalability. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Dhx9-IN-3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
Dhx9-IN-3 has several scientific research applications, particularly in the fields of oncology and molecular biology:
Cancer Research: This compound has shown potential as a therapeutic agent in microsatellite instable colorectal cancer by inducing replication stress and apoptosis in cancer cells
Molecular Biology: The compound is used to study the role of DHX9 in RNA processing and genomic stability.
Drug Discovery: this compound serves as a lead compound for developing new inhibitors targeting DHX9.
Wirkmechanismus
Dhx9-IN-3 exerts its effects by inhibiting the ATPase activity of DHX9, thereby preventing the unwinding and resolution of double-stranded and single-stranded DNA/RNA hybrids. This inhibition leads to the accumulation of RNA/DNA secondary structures, such as R-loops and circular RNA, inducing replication stress and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dhx9-IN-2: Another inhibitor targeting DHX9 with similar anti-cancer properties.
ATX968: A DHX9 inhibitor that has shown robust and durable tumor regression in preclinical models.
Uniqueness
Dhx9-IN-3 is unique due to its high selectivity and potency in inhibiting DHX9, making it a promising candidate for further development as an oncology therapeutic. Its ability to induce replication stress specifically in microsatellite instable tumors highlights its potential for targeted cancer therapy .
Eigenschaften
Molekularformel |
C24H20ClFN4O4S2 |
|---|---|
Molekulargewicht |
547.0 g/mol |
IUPAC-Name |
N-[3-chloro-5-(methanesulfonamido)phenyl]-4-[3-[(5-fluoropyridin-3-yl)methoxy]pyridin-2-yl]-5-methylthiophene-2-carboxamide |
InChI |
InChI=1S/C24H20ClFN4O4S2/c1-14-20(23-21(4-3-5-28-23)34-13-15-6-17(26)12-27-11-15)10-22(35-14)24(31)29-18-7-16(25)8-19(9-18)30-36(2,32)33/h3-12,30H,13H2,1-2H3,(H,29,31) |
InChI-Schlüssel |
ZYOZMPHRCIZYSL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(S1)C(=O)NC2=CC(=CC(=C2)Cl)NS(=O)(=O)C)C3=C(C=CC=N3)OCC4=CC(=CN=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



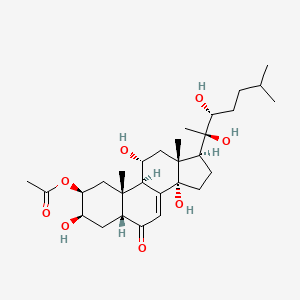
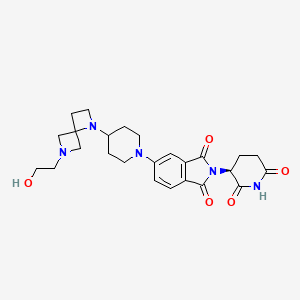
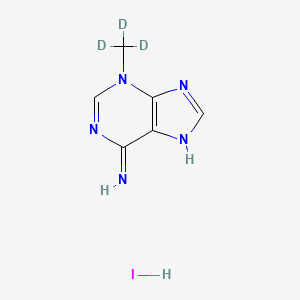
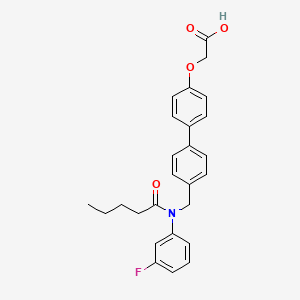
![1,10-phenanthroline;ruthenium(2+);2-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-1H-imidazo[4,5-f][1,10]phenanthroline;dichloride](/img/structure/B12368214.png)
![N-[3-(tert-butylamino)propyl]-3-(propan-2-yl)benzamide](/img/structure/B12368218.png)
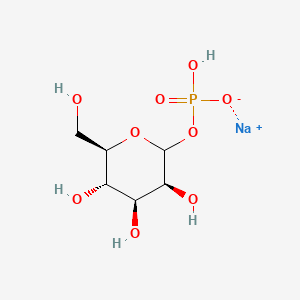

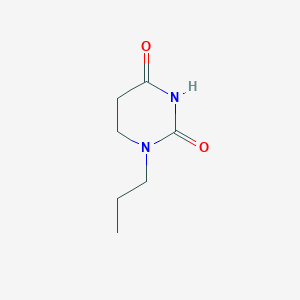
![(2R,3R,4S,5S,6R)-2-[(2R)-3-hydroxy-2-[4-(3-hydroxypropyl)-2,6-dimethoxyphenoxy]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12368241.png)


![3-[(1R)-1-[[7-[4-[1-[[3-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methylbenzoyl]-3-azaspiro[5.5]undecan-9-yl]methyl]piperidine-4-carbonyl]piperazin-1-yl]-4-methylpyrido[3,4-d]pyridazin-1-yl]amino]ethyl]-2-methylbenzonitrile](/img/structure/B12368273.png)
